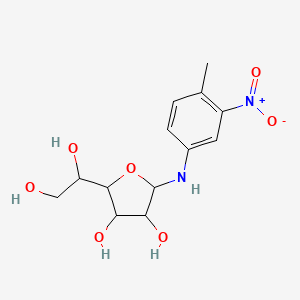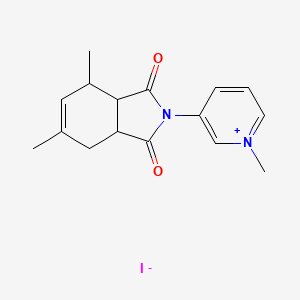![molecular formula C26H23NO4 B5187343 4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5187343.png)
4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as DPEPhos, is a chiral ligand that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in various chemical reactions to catalyze the formation of carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.
作用機序
The mechanism of action of DPEPhos as a chiral ligand involves the coordination of the compound to a transition metal catalyst. This coordination leads to the formation of a chiral complex, which then catalyzes the desired chemical reaction. The chiral nature of DPEPhos allows for the formation of chiral products, which can be separated and purified easily.
Biochemical and Physiological Effects:
There are currently no reported biochemical and physiological effects of DPEPhos. However, it is important to note that DPEPhos is not intended for use as a drug or pharmaceutical compound.
実験室実験の利点と制限
The use of DPEPhos as a chiral ligand offers several advantages in lab experiments. Firstly, it allows for the formation of chiral compounds with high enantioselectivity, which is crucial in the synthesis of many organic compounds. Secondly, DPEPhos is easy to synthesize and purify, making it a cost-effective option for lab experiments. However, the use of DPEPhos also has some limitations. For example, it may not be suitable for certain chemical reactions, and its effectiveness may vary depending on the reaction conditions.
将来の方向性
There are several future directions for the research and development of DPEPhos. Firstly, there is a need to explore the use of DPEPhos in new chemical reactions and to optimize its effectiveness in existing reactions. Secondly, there is a need to investigate the mechanism of action of DPEPhos in more detail, which could lead to the development of new chiral ligands with improved properties. Finally, there is a need to explore the potential applications of DPEPhos in the synthesis of new pharmaceutical compounds and other organic compounds with important applications.
In conclusion, DPEPhos is a chiral ligand with unique properties that has gained significant attention in the field of organic chemistry. Its use in various chemical reactions has been shown to significantly enhance the enantioselectivity of these reactions, leading to the formation of chiral compounds with high purity. The future directions for the research and development of DPEPhos include exploring its use in new chemical reactions, investigating its mechanism of action in more detail, and exploring its potential applications in the synthesis of new pharmaceutical compounds and other organic compounds.
合成法
The synthesis of DPEPhos involves the reaction of 2-(3,5-dimethylphenoxy)ethanol with 4-formylbenzoic acid in the presence of a base. The resulting product is then treated with phenyl isocyanate to obtain the final compound. This method has been reported to yield DPEPhos in high purity and yield.
科学的研究の応用
DPEPhos has been extensively used as a chiral ligand in various chemical reactions, including asymmetric hydrogenation, Suzuki-Miyaura coupling, and Heck reactions. The use of DPEPhos as a ligand has been shown to significantly enhance the enantioselectivity of these reactions, leading to the formation of chiral compounds with high purity.
特性
IUPAC Name |
(4Z)-4-[[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-18-14-19(2)16-23(15-18)30-13-12-29-22-10-8-20(9-11-22)17-24-26(28)31-25(27-24)21-6-4-3-5-7-21/h3-11,14-17H,12-13H2,1-2H3/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYWXERLCLRQQM-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)
![2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}nicotinic acid](/img/structure/B5187277.png)

![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
![4-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5187297.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)
![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)

![4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5187319.png)
![5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187325.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187327.png)
![3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)